
Macimorelin
Vue d'ensemble
Description
Macimorelin est un agoniste synthétique du récepteur de la sécrétagogue de l'hormone de croissance. Il est principalement utilisé dans le diagnostic de la déficience en hormone de croissance chez l'adulte. Ce composé mime l'action de la ghréline, une hormone qui stimule la libération de l'hormone de croissance par l'hypophyse .
Méthodes De Préparation
Macimorelin est synthétisé par une série de réactions chimiques impliquant la formation de liaisons peptidiques. La voie de synthèse implique généralement les étapes suivantes :
Formation de peptides intermédiaires : L'étape initiale implique la synthèse de peptides intermédiaires par synthèse peptidique en phase solide.
Réactions de couplage : Ces peptides intermédiaires sont ensuite couplés à l'aide de réactifs tels que les carbodiimides pour former la structure finale de this compound.
Les méthodes de production industrielle du this compound impliquent la mise à l'échelle de ces voies synthétiques dans des conditions contrôlées afin de garantir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Macimorelin subit plusieurs types de réactions chimiques :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau des cycles indoliques présents dans sa structure.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle dans la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
Introduction to Macimorelin
This compound is an orally active growth hormone secretagogue that has gained attention for its applications in diagnosing growth hormone deficiency and potential therapeutic uses in various conditions, including cancer cachexia. Approved by the U.S. Food and Drug Administration and the European Medicines Agency, this compound offers a novel approach to evaluating growth hormone levels compared to traditional tests.
Diagnosis of Adult Growth Hormone Deficiency (AGHD)
This compound is primarily recognized for its role in diagnosing AGHD. Traditional tests, such as the insulin tolerance test (ITT), are often invasive and carry risks of severe hypoglycemia. This compound provides a safer, oral alternative that has shown comparable accuracy.
Clinical Evidence
- A multicenter study demonstrated that this compound has a sensitivity of 87% and specificity of 96% for diagnosing AGHD, with a negative agreement of 95.38% when compared to ITT .
- In trials involving patients with varying likelihoods of AGHD, this compound tests yielded high evaluability rates (99%) compared to ITT (82%) after initial testing .
Cancer Cachexia Treatment
Recent studies have explored the efficacy of this compound in treating cancer cachexia, a condition characterized by severe weight loss and muscle wasting associated with cancer.
Pilot Clinical Trials
- A pilot study indicated that daily oral administration of this compound improved body weight and quality of life in patients with cancer cachexia compared to placebo .
- The study reported no serious adverse effects, highlighting the safety profile of this compound in this patient population .
Potential Use in Pediatric Growth Hormone Deficiency
While primarily approved for adults, research is ongoing to evaluate the safety and efficacy of this compound in children suspected of having growth hormone deficiency.
Ongoing Studies
- A recent open-label trial assessed pharmacokinetics and pharmacodynamics in children, indicating favorable safety and tolerability profiles similar to those observed in adults .
- The implications for pediatric applications could expand this compound's utility beyond adult populations.
Other Potential Applications
The biological activity of ghrelin, which this compound mimics, suggests further therapeutic possibilities:
- Growth Retardation : Potential use in treating growth retardation in children.
- Chronic Disease Cachexia : Exploration into its effectiveness against cachexia associated with chronic diseases like AIDS .
Summary of Clinical Trials
The following table summarizes key clinical trials involving this compound:
Mécanisme D'action
Macimorelin exerts its effects by mimicking the action of ghrelin. It binds to growth hormone secretagogue receptors present in the pituitary gland and hypothalamus. This binding stimulates the release of growth hormone into the bloodstream. The molecular targets involved include the growth hormone secretagogue receptor and downstream signaling pathways that regulate growth hormone secretion .
Comparaison Avec Des Composés Similaires
Macimorelin est unique par rapport aux autres sécrétagogues de l'hormone de croissance en raison de sa biodisponibilité orale et de sa stabilité. Des composés similaires comprennent :
Ghréline : Le ligand naturel du récepteur de la sécrétagogue de l'hormone de croissance.
Hexaréline : Un peptide synthétique qui stimule également la libération de l'hormone de croissance, mais qui nécessite une administration parentérale.
Ipamoréline : Un autre peptide synthétique aux effets similaires, mais avec des propriétés de liaison au récepteur différentes.
La particularité du this compound réside dans sa voie d'administration orale, ce qui le rend plus pratique pour un usage diagnostique que d'autres composés qui nécessitent des injections .
Activité Biologique
Macimorelin, a synthetic ghrelin mimetic, is primarily recognized for its role in stimulating growth hormone (GH) secretion. Approved by the FDA in December 2017 under the brand name Macrilen, it serves as a diagnostic tool for adult growth hormone deficiency (AGHD). Its mechanism involves binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), mimicking the action of endogenous ghrelin, and thereby promoting GH release from the pituitary gland .
This compound acts as an agonist at the GHS-R1a receptor, which is pivotal for GH secretion. Upon administration, it triggers a dose-dependent increase in GH levels, with peak plasma concentrations typically observed within 0.5 to 1.5 hours post-ingestion . The compound demonstrates good oral bioavailability and stability, making it suitable for clinical use.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several critical parameters:
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | 0.5 to 1.5 hours after dosing |
Half-life (T1/2) | Approximately 4.1 hours |
Volume of Distribution | 5733.4 ± 565.7 L |
Clearance | 37,411.0 ± 4,554.6 mL/min |
This compound is predominantly metabolized by CYP3A4, and its absorption can be affected by food intake .
Diagnostic Use in AGHD
This compound's efficacy as a diagnostic agent for AGHD has been substantiated through various studies. A phase 3 clinical trial demonstrated that this compound's performance was comparable to traditional methods such as the insulin tolerance test (ITT). The optimal cutpoint for GH levels was determined to be 5.1 ng/mL, yielding a specificity of 96% and sensitivity of 92% .
Case Studies: Cancer Cachexia
Recent pilot studies have explored this compound's potential benefits beyond AGHD, particularly in patients suffering from cancer cachexia—a syndrome characterized by severe weight loss and muscle wasting. In one notable study involving ten participants receiving this compound, results indicated improvements in quality of life (QOL) metrics and body weight compared to placebo, although statistical significance was not achieved for all efficacy criteria .
Key Findings from Cancer Cachexia Study:
Outcome Measure | This compound Group (N=10) | Placebo Group (N=5) | P-value |
---|---|---|---|
Body Weight Improvement | 2 participants | 0 participants | 0.92 |
QOL via Anderson Scale | 4 participants | 1 participant | 1.00 |
FACIT-F Improvement | 3 participants | 0 participants | 0.50 |
These findings suggest that while this compound may enhance certain aspects of patient well-being in cancer cachexia, further research with larger cohorts is necessary to confirm its efficacy .
Propriétés
IUPAC Name |
2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34)/t22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDJAPJQWZRFR-DHIUTWEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045766 | |
Record name | Macimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ghrelin is an endogenous ligand for the GH secretagogue receptor that is also called the ghrelin receptor (GHS-R1a). Upon activation of the receptor, ghrelin serves to increase growth hormone (GH) secretion. Macimorelin mimics the actions of ghrelin by stimulating GH release. As a synthetic agonist, it activates growth hormone secretagogue receptors present in the pituitary and hypothalamus. | |
Record name | Macimorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
381231-18-1 | |
Record name | 2-Methylalanyl-N-[(1R)-1-(formylamino)-2-(1H-indol-3-yl)ethyl]-D-tryptophanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381231-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macimorelin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381231181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Macimorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Macimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MACIMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8680B21W73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.